molecular formula C10H4F6N2O2 B1454715 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid CAS No. 1309602-77-4

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid

Cat. No.: B1454715
CAS No.: 1309602-77-4
M. Wt: 298.14 g/mol
InChI Key: OXDCVACGVNGQKA-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is a compound characterized by the presence of trifluoromethyl groups and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and conditions can be optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The benzimidazole core can interact with various biological pathways, modulating their function and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is unique due to its combination of trifluoromethyl groups and a benzimidazole core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDCVACGVNGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid
Reactant of Route 6
2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid

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